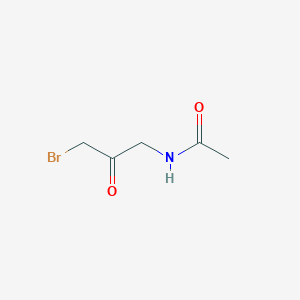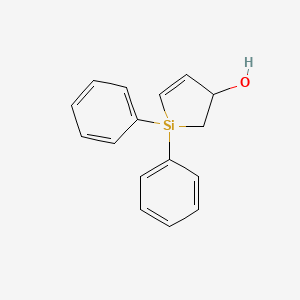
Silacyclopent-4-en-3-ol, 1,1-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclopent-4-en-3-ol, 1,1-diphenyl- is an organosilicon compound that incorporates silicon into its molecular structure. Organosilicon compounds are known for their versatility and unique properties, making them valuable in various fields such as medicinal chemistry, organic electronics, and polymer science . The incorporation of silicon can alter the physical and chemical properties of the molecule, enhancing its reactivity, lipophilicity, and conformational flexibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing silacyclopent-4-en-3-ol, 1,1-diphenyl- involves the intramolecular [2 + 2] photocycloaddition of acyl silanes . This method is promoted by blue light and allows for the formation of novel diaryl-substituted silacyclopentenols . The reaction conditions typically involve the use of benzoyl (allyl)silanes as starting materials, which undergo intramolecular Paternò–Büchi reaction to form the desired silacyclopentane structure .
Industrial Production Methods: While specific industrial production methods for silacyclopent-4-en-3-ol, 1,1-diphenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as light intensity and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Silacyclopent-4-en-3-ol, 1,1-diphenyl- can undergo various chemical reactions, including oxidation, reduction, and substitution . The presence of silicon in the molecule enhances its reactivity, allowing it to participate in a wide range of transformations .
Common Reagents and Conditions: Common reagents used in the reactions of silacyclopent-4-en-3-ol, 1,1-diphenyl- include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield silacyclopent-4-en-3-one derivatives, while reduction reactions may produce silacyclopent-4-en-3-ol derivatives with different substituents .
Applications De Recherche Scientifique
Silacyclopent-4-en-3-ol, 1,1-diphenyl- has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a bioactive compound due to its unique structural properties . In organic electronics, the incorporation of silicon into conjugated organic motifs can alter the HOMO and LUMO energy levels, making it a promising candidate for semiconductors and photonics . Additionally, its high degree of functionalization makes it an attractive precursor for synthesizing other complex organosilicon compounds .
Mécanisme D'action
The mechanism of action of silacyclopent-4-en-3-ol, 1,1-diphenyl- involves its interaction with molecular targets and pathways influenced by the presence of silicon . The polarised C–Si bonds in the molecule increase its reactivity, allowing it to participate in various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Silacyclopent-4-en-3-ol, 1,1-diphenyl- can be compared with other similar organosilicon compounds, such as silacyclopent-2-en-4-ols . These compounds share similar structural features but differ in their reactivity and applications . The unique properties of silacyclopent-4-en-3-ol, 1,1-diphenyl- make it distinct in terms of its potential for medicinal chemistry and organic electronics .
List of Similar Compounds:- Silacyclopent-2-en-4-ols
- Silacyclopentanes
- Silacyclobutanes
Propriétés
Numéro CAS |
71404-32-5 |
|---|---|
Formule moléculaire |
C16H16OSi |
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
1,1-diphenyl-2,3-dihydrosilol-3-ol |
InChI |
InChI=1S/C16H16OSi/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,17H,13H2 |
Clé InChI |
VGUSGIBMFXGIPU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
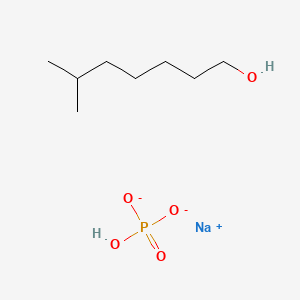
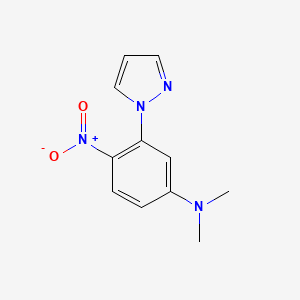
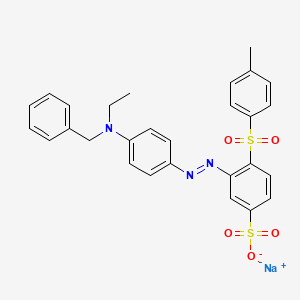

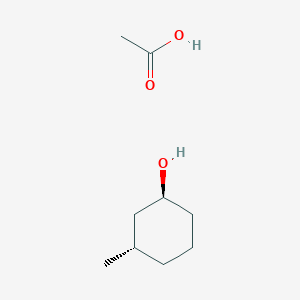
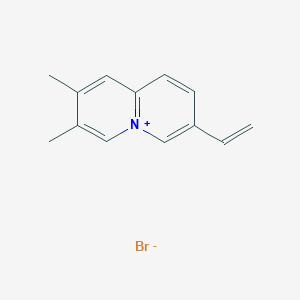
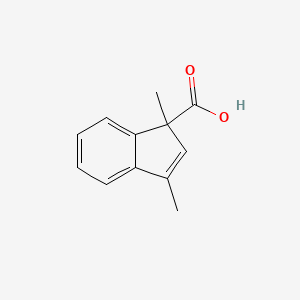
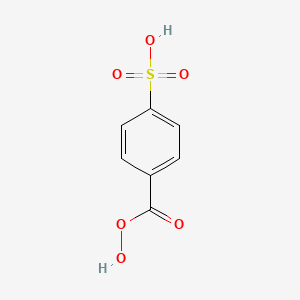
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
